Cas no 878125-04-3 (N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]-1-[(2-phenylethenyl)sulfonyl]-4-piperidinecarboxamide)
![N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]-1-[(2-phenylethenyl)sulfonyl]-4-piperidinecarboxamide structure](https://ja.kuujia.com/scimg/cas/878125-04-3x500.png)
N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]-1-[(2-phenylethenyl)sulfonyl]-4-piperidinecarboxamide 化学的及び物理的性質
名前と識別子
-
- N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide
- Z52411280
- 878125-04-3
- N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide
- EN300-26609541
- N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]-1-[(2-phenylethenyl)sulfonyl]-4-piperidinecarboxamide
-
- インチ: 1S/C24H28N2O5S/c1-18(21-7-8-22-23(17-21)31-15-14-30-22)25-24(27)20-9-12-26(13-10-20)32(28,29)16-11-19-5-3-2-4-6-19/h2-8,11,16-18,20H,9-10,12-15H2,1H3,(H,25,27)
- InChIKey: MOEJEFALNWHFCC-UHFFFAOYSA-N
- ほほえんだ: N1(S(C=CC2=CC=CC=C2)(=O)=O)CCC(C(NC(C2=CC=C3OCCOC3=C2)C)=O)CC1
計算された属性
- せいみつぶんしりょう: 456.17189317g/mol
- どういたいしつりょう: 456.17189317g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 32
- 回転可能化学結合数: 6
- 複雑さ: 751
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 93.3Ų
じっけんとくせい
- 密度みつど: 1.32±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- 酸性度係数(pKa): 14.75±0.20(Predicted)
N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]-1-[(2-phenylethenyl)sulfonyl]-4-piperidinecarboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26609541-0.05g |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide |
878125-04-3 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]-1-[(2-phenylethenyl)sulfonyl]-4-piperidinecarboxamide 関連文献
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
10. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]-1-[(2-phenylethenyl)sulfonyl]-4-piperidinecarboxamideに関する追加情報
Introduction to N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]-1-[(2-phenylethenyl)sulfonyl]-4-piperidinecarboxamide (CAS No. 878125-04-3)
N-[1-(2,3-Dihydro-1,4-benzodioxin-6-ylethyl)-1-[(2-phenylethenylsulfonyl)]-4-piperidinecarboxamide
This compound, identified by its CAS number 878125-04-3, represents a significant advancement in the field of medicinal chemistry. Its molecular structure incorporates several key pharmacophores that have garnered attention for their potential in modulating biological pathways. The presence of a benzodioxin moiety and a piperidine ring suggests a dual functionality that could be exploited for therapeutic applications.
The benzodioxin scaffold, often associated with compounds exhibiting serotonergic and dopaminergic effects, has been widely studied for its role in central nervous system (CNS) disorders. Recent research has highlighted the importance of this scaffold in the development of novel agents targeting neurodegenerative diseases, such as Alzheimer's and Parkinson's. The specific substitution pattern in this compound, particularly the ethyl chain extending from the benzodioxin ring, may enhance its ability to interact with neurotransmitter receptors, potentially leading to improved efficacy.
The second major pharmacophore in this molecule is the 2-phenylethenylsulfonyl group. This moiety is known for its ability to influence enzyme activity and receptor binding affinity. Studies have demonstrated that sulfonyl-containing compounds often exhibit potent inhibitory effects on various kinases and metabolic enzymes. The integration of this group with the piperidine ring in our compound suggests a synergistic effect, which could enhance its pharmacological profile.
The piperidine ring itself is a common structural feature in many pharmacologically active compounds due to its ability to enhance solubility and bioavailability. Additionally, piperidine derivatives have been shown to interact with a variety of biological targets, including G protein-coupled receptors (GPCRs) and ion channels. The specific arrangement of functional groups around the piperidine ring in this compound may contribute to its unique pharmacological properties.
In recent years, there has been growing interest in developing multitargeted drugs that can modulate multiple pathways simultaneously. This compound's dual functionality, combining the benzodioxin and piperidine scaffolds with the sulfonyl group, positions it as a promising candidate for such an approach. Preclinical studies have begun to explore its potential in models of CNS disorders, with initial results suggesting significant therapeutic promise.
The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations, have been employed to construct the complex molecular framework. These methods not only highlight the synthetic prowess required but also underscore the compound's complexity and potential value.
Evaluation of this compound's pharmacokinetic properties is crucial for determining its suitability for clinical development. Studies have indicated favorable solubility profiles and reasonable metabolic stability, which are essential factors for drug bioavailability. Furthermore, preliminary toxicology studies have shown no significant adverse effects at tested doses, suggesting a promising safety profile.
The potential applications of N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]-1-[(2-phenylethenyl)sulfonyl]-4-piperidinecarboxamide are broad and multifaceted. Beyond its initial focus on CNS disorders, researchers are exploring its potential in treating conditions such as depression, anxiety disorders, and even certain types of cancer. The compound's ability to modulate multiple biological pathways makes it an attractive candidate for further investigation.
As research continues to uncover new therapeutic targets and mechanisms, compounds like N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]-1-[(2-phenylethenyl)sulfonyl]-4-piperidinecarboxamide will play an increasingly important role in drug discovery and development. The combination of innovative molecular design and rigorous scientific investigation holds the promise of bringing new treatments to patients worldwide.
878125-04-3 (N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]-1-[(2-phenylethenyl)sulfonyl]-4-piperidinecarboxamide) 関連製品
- 59551-76-7(BUTANE, 1-BROMO-4-(2-METHOXYETHOXY)-)
- 38205-64-0(2-Methyl-5-methoxythiazole)
- 941957-71-7(N-3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl-N'-(pyridin-2-yl)methylethanediamide)
- 924836-03-3(3-pentafluorophenoxypropan-1-amine)
- 186610-88-8((3Z)-3-[4-(morpholin-4-yl)benzylidene]-1,3-dihydro-2H-indol-2-one)
- 106220-89-7(Methyl 6-O-benzyl-2,3-di-O-methyl-a-D-glucopyranoside)
- 2172239-36-8(2-N-cyclopentyl-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidoacetic acid)
- 1111103-56-0(5-(2,5-dimethoxyphenyl)-1H-pyrimidin-2-one)
- 1379352-54-1(2-(3-BROMOPHENYL)-5-CHLOROTHIOPHENE)
- 1539826-88-4(N4-Cyclohexyl-N6-methylpyrimidine-4,6-diamine)




